molecular formula C22H18BrCl2N3O2 B304214 N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No. B304214
M. Wt: 507.2 g/mol
InChI Key: DIZJJGHBOJZVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD4 inhibitor and is commonly used in laboratory experiments to study its mechanism of action and its effects on biochemical and physiological processes.

Mechanism of Action

N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibits BRD4 by binding to its bromodomain, which is responsible for recognizing and binding to acetylated histones. This binding prevents the recruitment of transcriptional co-activators and leads to the suppression of gene expression. This mechanism of action has been extensively studied in various cell lines and animal models.
Biochemical and Physiological Effects:
The inhibition of BRD4 by N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has various biochemical and physiological effects. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It also affects the expression of various genes involved in cell proliferation, angiogenesis, and immune response. In addition, it has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several advantages for laboratory experiments. It is a highly selective inhibitor of BRD4 and has a low toxicity profile. It is also stable under various conditions and can be easily synthesized and purified. However, it also has some limitations, including its high cost and limited availability. Its effects on different cell types and in vivo models may vary, and its long-term effects are still unknown.

Future Directions

For research include its combination with other drugs, exploration of its effects on other bromodomain-containing proteins, and its potential applications in other fields.

Synthesis Methods

The synthesis of N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves the reaction of 5-bromo-2-pyridinylamine, 2,3-dichlorobenzoyl chloride, and 2-methyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a suitable solvent and reagents. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has various applications in scientific research, including cancer research, drug discovery, and epigenetics. This compound is a potent inhibitor of BRD4, a protein that plays a crucial role in regulating gene expression. BRD4 is overexpressed in various types of cancer, and its inhibition has shown promising results in suppressing cancer cell growth and proliferation.

properties

Product Name

N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Molecular Formula

C22H18BrCl2N3O2

Molecular Weight

507.2 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C22H18BrCl2N3O2/c1-11-18(22(30)28-17-9-8-12(23)10-26-17)19(13-4-2-5-14(24)21(13)25)20-15(27-11)6-3-7-16(20)29/h2,4-5,8-10,19,27H,3,6-7H2,1H3,(H,26,28,30)

InChI Key

DIZJJGHBOJZVGJ-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)NC4=NC=C(C=C4)Br

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)NC4=NC=C(C=C4)Br

Origin of Product

United States

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